molecular formula C6H14N2O2 B8642390 3-Ethoxycarbonylaminopropylamine

3-Ethoxycarbonylaminopropylamine

Cat. No. B8642390
M. Wt: 146.19 g/mol
InChI Key: QJBVYGPDCGQEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06500803B1

Procedure details

To a solution of 0.5 g (2.9 mmol) of 3-tert-butyloxycarbonylaminopropylamine in 8 ml of DCM and 0.37 g (2.9 mmol) of NEM was added a solution of 0.32 g (0.29 mmol) of ethyl chloroformate in 2 ml of DCM. After 24 h at RT the mixture was washed with water and dried. The solvent was evaporated and the residue was stirred with 5 ml of TFA (90%). After 1 h the solvent was evaporated to give 0.6 g of the title compound. MS=147.0 (M+1)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][NH2:12])=[O:7])(C)(C)[CH3:2].ClC(OCC)=O>C(Cl)Cl>[CH2:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][NH2:12])=[O:7])[CH3:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCN
Name
Quantity
0.32 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred with 5 ml of TFA (90%)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 24 h at RT the mixture was washed with water
Duration
24 h
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
After 1 h the solvent was evaporated
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)NCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 141.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.